4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Sofalcone synthesis Process chemistry Prenylated benzaldehyde intermediates

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (CAS 28090-12-2), also known as 4-prenyloxybenzaldehyde or MBBA, is a para-substituted prenyl aryl ether belonging to the phenol ether class of organic compounds. It occurs as a natural product in Clausena anisata, Myriactis humilis, and Peniophora polygonia.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 28090-12-2
Cat. No. B1366721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
CAS28090-12-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)C=O)C
InChIInChI=1S/C12H14O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,9H,8H2,1-2H3
InChIKeyZCAMZJYDORGUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (CAS 28090-12-2) – Compound Identity and Core Procurement Context


4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (CAS 28090-12-2), also known as 4-prenyloxybenzaldehyde or MBBA, is a para-substituted prenyl aryl ether belonging to the phenol ether class of organic compounds . It occurs as a natural product in Clausena anisata, Myriactis humilis, and Peniophora polygonia . With a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g·mol⁻¹, this compound exists as a colorless to pale yellow oil under standard conditions (density ~1.030 g·cm⁻³, boiling point ~313 °C) . Its defining structural feature is a reactive aldehyde group para to a prenyloxy (3-methylbut-2-en-1-yloxy) substituent, a motif that underpins its established role as the key synthetic intermediate in the commercial manufacture of the anti-ulcer drug sofalcone .

Why 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde Cannot Be Freely Interchanged with Generic Benzaldehyde Derivatives


Substituting 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde with simpler benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde) in sofalcone-directed synthesis is not viable because the prenyl group is an integral pharmacophoric element of the final drug substance . In the patent literature, attempts to construct sofalcone via alternative routes that prenylate later-stage intermediates or use unprotected 4-hydroxybenzaldehyde result in substantially lower overall yields (~45%) and additional protection/deprotection steps . Furthermore, the prenyloxy substituent confers a ~30-fold increase in lipophilicity (XLogP3 = 2.9) compared to 4-hydroxybenzaldehyde (XLogP3 = 1.4), fundamentally altering phase-transfer behavior and reactivity in the critical aldol condensation step . These differences are quantitative and experimentally verifiable, not merely descriptive.

Quantitative Product-Specific Evidence Guide: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (CAS 28090-12-2)


Sofalcone Total Synthesis Yield: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde Route vs. Prior Art Routes

In the improved sofalcone preparation method of CN1733682A, using 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (designated '4-(3-methyl-2-butene oxygen base) phenyl aldehyde') as the aldehyde component in the key cross-aldol condensation step raises the overall yield to more than 70.0%, compared to 45.0% reported for earlier synthetic routes that construct the prenyl ether at an earlier or later stage . The patent specifically quantifies this yield advantage across multiple embodiments (Embodiment 1 final step: 95.8% yield for the ester hydrolysis; cumulative yield >70%) .

Sofalcone synthesis Process chemistry Prenylated benzaldehyde intermediates

Lipophilicity (XLogP3) Differentiation of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde vs. 4-Hydroxybenzaldehyde

The computed octanol-water partition coefficient (XLogP3) for 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde is 2.9, as reported by PubChem (computed by XLogP3 3.0 algorithm) . Its direct synthetic precursor and the simplest benzaldehyde comparator, 4-hydroxybenzaldehyde, has an XLogP3 of 1.4 . The ΔXLogP3 of 1.5 units corresponds to an approximately 31.6-fold higher equilibrium concentration in the organic phase, which is critical for the efficiency of the aldol condensation step that is typically conducted in organic media (acetone or ethanol).

Lipophilicity Phase partitioning Reaction optimization

Molecular Weight and Atom Economy Differentiation of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde vs. Curcumin as a Scaffold Analog

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (MW = 190.24 g·mol⁻¹) is frequently described as a curcumin analog scaffold . Direct comparison with curcumin (CAS 458-37-7, MW = 368.38 g·mol⁻¹) reveals that the target compound is 178.14 g·mol⁻¹ lighter, representing a 51.6% reduction in molecular weight . This smaller scaffold retains the reactive aldehyde functionality while eliminating the β-diketone moiety and one aromatic ring, reducing the topological polar surface area (TPSA) from 93.06 Ų (curcumin) to 26.30 Ų .

Fragment-based design Atom economy Curcumin analogs

Commercial Purity Specification and Batch QC Traceability of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Commercial suppliers such as Bidepharm offer 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC analytical reports . The compound is also available at ≥98% purity from multiple China-based manufacturers (e.g., NINGBO INNO PHARMCHEM) with certificates of analysis (COA), IR, NMR, GC, and HPLC charts available upon request . This level of analytical documentation is essential for GMP intermediate procurement and contrasts with less rigorously characterized generic benzaldehyde derivatives, which may be supplied at purities as low as 97% without orthogonal analytical confirmation.

Quality control Batch traceability Analytical certification

Optimal Scientific and Industrial Application Scenarios for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde


GMP-Regulated Sofalcone API Intermediate Manufacturing

In cGMP production of the anti-ulcer drug sofalcone, procurement of 4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde as the pre-prenylated aldehyde component enables a three-step convergent synthesis with an overall yield exceeding 70%, compared to ~45% for linear routes that introduce prenyl groups post-condensation . The compound's pre-installed prenyloxy group eliminates two synthetic steps and avoids the need for hydroxyl protection/deprotection sequences, directly reducing process mass intensity and solvent consumption .

Curcumin Analog Library Synthesis for Fragment-Based Drug Discovery

As a synthetically accessible curcumin analog scaffold with a molecular weight of 190.24 g·mol⁻¹ (51.6% smaller than curcumin), this compound serves as an efficient starting point for fragment-based library construction . Its reactive aldehyde functionality enables rapid diversification via aldol condensation, reductive amination, or hydrazone formation, while its TPSA of 26.30 Ų is well within fragment-likeness guidelines (typically ≤60 Ų) .

Structure–Activity Relationship (SAR) Studies on Prenylated Chalcones and Licochalcone A Analogs

The compound is a validated building block for constructing prenylated chalcone analogs of licochalcone A, a known antibacterial natural product . The prenyl group at the para position of the benzaldehyde A-ring has been shown to be a critical pharmacophoric element for antibacterial activity in licochalcone A SAR studies, and the use of this pre-prenylated benzaldehyde ensures regiochemical fidelity in analog synthesis .

Natural Product Isolation Reference Standard and Metabolomics Identification

This compound has been isolated from at least three natural sources (Clausena anisata, Myriactis humilis, Peniophora polygonia) and is cataloged in authoritative natural product databases (NP-MRD ID NP0201939, PhytoBank ID PHY0025448) . Its well-characterized spectroscopic properties (predicted ¹H and ¹³C NMR spectra available via NP-MRD) and CAS registry (28090-12-2) make it suitable as a reference standard for dereplication studies and metabolomics-based natural product identification workflows .

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